molecular formula C19H15NO5S B11595984 (5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11595984
M. Wt: 369.4 g/mol
InChI Key: VMGXWFIMLZUOGO-IUXPMGMMSA-N
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Description

(5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a methoxy-substituted benzodioxole ring, a thiazolidinedione core, and a methylidene bridge connecting these two moieties. The compound’s distinct chemical structure endows it with various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde with 3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, amines; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those related to metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy-substituted benzodioxole ring and methylidene bridge differentiate it from other thiazolidinediones, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.

Properties

Molecular Formula

C19H15NO5S

Molecular Weight

369.4 g/mol

IUPAC Name

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15NO5S/c1-11-3-5-13(6-4-11)20-18(21)17(26-19(20)22)8-12-7-15-16(25-10-24-15)9-14(12)23-2/h3-9H,10H2,1-2H3/b17-8-

InChI Key

VMGXWFIMLZUOGO-IUXPMGMMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3OC)OCO4)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)SC2=O

Origin of Product

United States

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